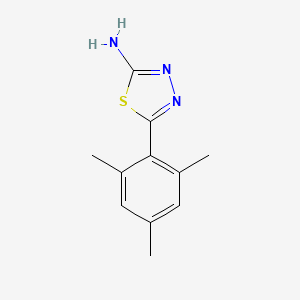

5-Mesityl-1,3,4-thiadiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(2,4,6-trimethylphenyl)-1,3,4-thiadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3S/c1-6-4-7(2)9(8(3)5-6)10-13-14-11(12)15-10/h4-5H,1-3H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBYVGLHVGUXMDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C2=NN=C(S2)N)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization of 5 Mesityl 1,3,4 Thiadiazol 2 Amine

Transformations Involving the Amino Group at C-2

The exocyclic amino group at the C-2 position of the 1,3,4-thiadiazole (B1197879) ring is a key site for various chemical reactions, including acylation, alkylation, diazotization, and reactions with isocyanates. These transformations provide pathways to a wide array of derivatives with modified properties.

Acylation and Amidation Reactions for Diverse Amide Linkages

Table 1: Examples of Acylation Reactions

| Acylating Agent | Base | Product |

|---|---|---|

| Isobutyryl chloride | Triethylamine | N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide |

| Chloroacetyl chloride | Anhydrous Sodium Acetate | 2-Chloro-N-(5-mesityl-1,3,4-thiadiazol-2-yl)acetamide |

| Benzoyl chloride | Pyridine | N-(5-mesityl-1,3,4-thiadiazol-2-yl)benzamide |

Alkylation and Arylation for N-Substitution Patterns, including Aminoalkyl Derivatives

The nitrogen atom of the amino group at C-2 can be subjected to alkylation and arylation, leading to the formation of secondary and tertiary amines. These N-substitution patterns are achieved by reacting the parent amine with alkyl or aryl halides. researchgate.netsemanticscholar.org The introduction of aminoalkyl groups is a common modification. For instance, N-[5-(alkylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-chloroacetamides can be reacted with secondary heterocyclic amines like piperidine (B6355638) or morpholine (B109124) to yield N-[5-(alkylsulfanyl)-1,3,4-thiadiazol-2-yl]-2'-(heterocyclyl)acetamides. growingscience.com This process, known as amidoalkylation, expands the structural diversity of the thiadiazole derivatives. growingscience.com

Diazotization and Subsequent Coupling Reactions for Azo Dye Formation

The primary amino group at the C-2 position can be diazotized using reagents like sodium nitrite (B80452) in an acidic medium, such as a mixture of glacial acetic acid and propionic acid, or nitrosyl sulfuric acid. mdpi.comresearchgate.net The resulting diazonium salt is typically unstable and is used in situ for subsequent coupling reactions with electron-rich aromatic compounds like phenols and anilines to form brightly colored azo dyes. mdpi.comresearchgate.netnih.govrsc.org For example, the diazonium salt of a 2-amino-5-aryl-1,3,4-thiadiazole can be coupled with N,N-dimethylaniline or phenol (B47542) to produce a range of azo dyes. mdpi.comnih.gov The specific color and properties of the resulting dye depend on the nature of the substituent on the thiadiazole ring and the coupling agent used. mdpi.com

Table 2: Azo Dye Synthesis from 2-Amino-1,3,4-thiadiazoles

| Diazotizing Agent | Coupling Component | Product Type |

|---|---|---|

| Sodium nitrite in acid mdpi.com | Aniline mdpi.com | Azo dye mdpi.com |

| Sodium nitrite in acid mdpi.com | N,N-dimethylaniline mdpi.com | Azo dye mdpi.com |

| Sodium nitrite in acid mdpi.com | Phenol mdpi.com | Azo dye mdpi.com |

| Nitrosyl sulfuric acid researchgate.net | 8-Hydroxyquinoline researchgate.net | Azo dye researchgate.net |

| Nitrosyl sulfuric acid researchgate.net | Resorcinol researchgate.net | Azo dye researchgate.net |

Reaction with Isocyanates

The amino group of 5-Mesityl-1,3,4-thiadiazol-2-amine can react with isocyanates to form urea (B33335) derivatives. This reaction involves the nucleophilic attack of the amino group on the electrophilic carbon atom of the isocyanate group. For example, the reaction with mesityl isocyanate would yield the corresponding N,N'-disubstituted urea. This reaction provides a straightforward method for introducing a variety of substituents onto the amino nitrogen, further diversifying the chemical space of this compound derivatives.

Reactivity of the 1,3,4-Thiadiazole Heterocyclic Ring

The 1,3,4-thiadiazole ring is an electron-deficient aromatic system due to the presence of two electronegative nitrogen atoms and a sulfur atom. chemicalbook.comarjonline.org This electronic nature dictates its reactivity towards electrophilic and nucleophilic reagents.

Generally, the 1,3,4-thiadiazole ring is resistant to electrophilic substitution on its carbon atoms due to their low electron density. chemicalbook.comnih.gov However, the presence of an electron-donating amino group at the C-2 position can activate the ring towards certain electrophilic attacks. For instance, 2-amino-substituted 1,3,4-thiadiazoles can undergo bromination at the C-5 position when treated with bromine in acetic acid. nih.gov

The electron-deficient nature of the carbon atoms at the C-2 and C-5 positions makes them susceptible to nucleophilic attack, especially if a good leaving group is present. chemicalbook.comnih.gov While the parent this compound does not have a typical leaving group at C-5, this position can be functionalized to introduce one. The nitrogen atoms of the ring can also be sites for electrophilic attack, such as N-alkylation or N-acylation, leading to quaternization. chemicalbook.com Strong bases can cause ring fission of the 1,3,4-thiadiazole ring. chemicalbook.comnih.gov

Advanced Spectroscopic and Structural Characterization of 5 Mesityl 1,3,4 Thiadiazol 2 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

1H NMR Spectroscopy:

In the 1H NMR spectrum of a related compound, 5-Mesityl-1,3,4-oxadiazol-2-amine, the following signals are observed: a broad singlet at 7.09 ppm corresponding to the two amine protons (NH2), a singlet at 7.00 ppm for the two aromatic protons of the mesityl group, a singlet at 2.28 ppm for the three protons of the para-methyl group, and a singlet at 2.18 ppm for the six protons of the two ortho-methyl groups. sci-hub.ru While this data is for the oxadiazole analogue, the spectrum of 5-Mesityl-1,3,4-thiadiazol-2-amine is expected to show a similar pattern, with slight shifts in the chemical values due to the presence of the sulfur atom in the thiadiazole ring.

13C NMR Spectroscopy:

The 13C NMR spectrum of 5-Mesityl-1,3,4-oxadiazol-2-amine reveals distinct signals for each carbon atom. sci-hub.ru Key resonances include those for the carbon atoms of the oxadiazole ring at 164.3 and 156.2 ppm, and the aromatic carbons of the mesityl group at 140.2, 138.3, 128.9, and 122.4 ppm. sci-hub.ru The methyl carbons of the mesityl group appear at 21.2 ppm (para-CH3) and 20.3 ppm (ortho-CH3). sci-hub.ru For this compound, the carbon signals of the thiadiazole ring would be expected at different chemical shifts compared to its oxadiazole counterpart, reflecting the influence of the sulfur atom on the electronic environment.

| Assignment | 1H Chemical Shift (δ, ppm) | 13C Chemical Shift (δ, ppm) | Reference |

|---|---|---|---|

| NH2 | 7.09 (br s, 2H) | - | sci-hub.ru |

| Ar-H | 7.00 (s, 2H) | 140.2, 138.3, 128.9, 122.4 | sci-hub.ru |

| p-CH3 | 2.28 (s, 3H) | 21.2 | sci-hub.ru |

| o-CH3 | 2.18 (s, 6H) | 20.3 | sci-hub.ru |

| C=N (Oxadiazole) | - | 164.3, 156.2 | sci-hub.ru |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy:

The IR spectrum of 1,3,4-thiadiazole (B1197879) derivatives typically displays characteristic absorption bands. For 2-amino-1,3,4-thiadiazole (B1665364), key vibrations are observed for the N-H stretching of the amino group, C=N stretching of the thiadiazole ring, and C-S stretching. The chemical structures of various 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have been elucidated using IR spectroscopy, among other techniques. rasayanjournal.co.in

Raman Spectroscopy:

Raman spectroscopy complements IR spectroscopy and is particularly useful for analyzing non-polar bonds and symmetric vibrations. The Raman spectra of 5-amino-1,3,4-thiadiazole-2-sulfonamide (B1684419) have been obtained and analyzed with the aid of quantum chemistry calculations to assign the observed bands to specific normal modes of vibration. researchgate.net This approach allows for a detailed understanding of the vibrational properties of the thiadiazole ring system.

| Functional Group | Typical Wavenumber (cm-1) | Reference |

|---|---|---|

| N-H stretch (amine) | 3400-3250 | rasayanjournal.co.in |

| C=N stretch (thiadiazole ring) | 1650-1550 | rasayanjournal.co.in |

| C-S stretch | 800-600 | rasayanjournal.co.in |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns.

High-resolution mass spectrometry (HRMS) is often employed to confirm the molecular formula of newly synthesized compounds. For instance, the molecular weight of a related compound, N-(5-mesityl-1,3,4-thiadiazol-2-yl)isobutyramide, has been validated using HRMS. The fragmentation pattern observed in the mass spectrum provides clues about the stability of different parts of the molecule and how it breaks apart under ionization, which can be used to piece together the original structure. The structures of various 5-(4-substituted phenyl)-1,3,4-thiadiazole-2-amines have been confirmed by mass spectral analysis. rasayanjournal.co.in

X-ray Crystallography for Solid-State Structural Elucidation of Related Compounds

For example, the crystal structures of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one and (Z)-1-(4-phenyl-5-(p-tolylimino)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one have been established by single-crystal X-ray diffraction. mdpi.comnih.gov These studies reveal a nearly planar 1,3,4-thiadiazole ring. mdpi.com The investigation of cocrystals of 2-amino-1,3,4-thiadiazole with various dicarboxylic acids has also provided detailed information on hydrogen bonding patterns and nonbonding S···O interactions. iucr.org Furthermore, the crystal structure of a radical-ion salt containing a mesitylene (B46885) ligand, bis(mesitylene)molybdenum(I) sci-hub.runih.govthiadiazolo[3,4-c] sci-hub.runih.govthiadiazole, has been confirmed by single-crystal X-ray diffraction, showing alternating layers of cations and anions. st-andrews.ac.uk These findings on related structures offer a solid foundation for predicting the solid-state conformation and packing of this compound.

Computational and Theoretical Chemistry Studies of 5 Mesityl 1,3,4 Thiadiazol 2 Amine

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and optimize the molecular geometry of chemical compounds. For derivatives of 1,3,4-thiadiazole (B1197879), DFT calculations, often using the B3LYP hybrid functional with various basis sets, are employed to determine the most stable conformation and to analyze electronic properties. osti.govsapub.orguniversci.com The optimization process involves finding the minimum energy structure, which corresponds to the most stable arrangement of atoms in the molecule. osti.gov

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Energy

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. sapub.orguniversci.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. sapub.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the band gap energy (ΔE), is a key indicator of molecular stability and reactivity. sapub.orgresearchgate.netresearchgate.net

For 1,3,4-thiadiazole derivatives, the distribution of HOMO and LUMO orbitals reveals the regions of the molecule most likely to be involved in chemical reactions. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. sapub.orgresearchgate.net For instance, in a study of 2-amino-5-(m-nitrophenyl)-1,3,4-thiadiazole, the calculated band gap was found to be 2.426 eV, which provides insight into its chemical and biological activity. sapub.org The introduction of different substituents on the 1,3,4-thiadiazole ring can significantly influence the HOMO and LUMO energy levels and, consequently, the band gap. dergipark.org.tr For example, electronegative substituents like nitro groups can lower the HOMO-LUMO energy gap. dergipark.org.tr

Table 1: Frontier Molecular Orbital (HOMO-LUMO) Data for a Representative 1,3,4-Thiadiazole Derivative

| Parameter | Energy (eV) |

| HOMO | -5.72 to -6.01 |

| LUMO | -0.88 to -1.23 |

| Band Gap (ΔE) | 4.84 to 4.78 |

Note: The data presented is for a representative 1,3,4-thiadiazole derivative and may not be specific to 5-Mesityl-1,3,4-thiadiazol-2-amine. The values are computed at the B3LYP/6-31G(d,p) and B3LYP/6-31G+(d,p) levels of theory. researchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational technique used to visualize the charge distribution within a molecule and identify its reactive sites. researchgate.netrsc.org The MEP map displays regions of varying electrostatic potential, with red indicating electron-rich areas (negative potential) that are susceptible to electrophilic attack, and blue indicating electron-poor areas (positive potential) that are prone to nucleophilic attack. researchgate.netrsc.org

For 1,3,4-thiadiazole derivatives, MEP analysis helps in understanding intermolecular interactions and predicting the sites of chemical reactions. universci.comresearchgate.net The negative potential is often localized around the nitrogen atoms of the thiadiazole ring and the amino group, indicating these are likely sites for electrophilic interactions. sapub.orgresearchgate.net Conversely, the hydrogen atoms of the amino group and the mesityl ring would exhibit positive potential, making them susceptible to nucleophilic attack. The specific distribution of the electrostatic potential is influenced by the substituents on the thiadiazole ring. nsf.gov

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. uni-muenchen.dewisc.edu It examines the interactions between filled (donor) and empty (acceptor) orbitals, which are crucial for understanding intramolecular charge transfer and delocalization of electrons. sapub.orguni-muenchen.de

Quantum Chemical Descriptors for Reactivity Prediction

Quantum chemical descriptors are numerical values derived from computational calculations that quantify various electronic properties of a molecule and are used to predict its reactivity. researchgate.netresearchgate.net These descriptors are calculated from the optimized molecular geometry and electronic structure obtained from DFT or other quantum chemical methods. researchgate.net

Key quantum chemical descriptors include:

Ionization Potential (I): The energy required to remove an electron from a molecule (approximated as -EHOMO). researchgate.net

Electron Affinity (A): The energy released when an electron is added to a molecule (approximated as -ELUMO). researchgate.net

Electronegativity (χ): The ability of a molecule to attract electrons (χ = (I + A) / 2). researchgate.net

Chemical Hardness (η): A measure of the resistance to change in electron distribution (η = (I - A) / 2). A higher value indicates greater stability. researchgate.net

Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), indicating the capacity of a molecule to receive electrons. researchgate.net

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule (ω = χ² / 2η).

These descriptors provide a quantitative basis for comparing the reactivity of different molecules. researchgate.net For 1,3,4-thiadiazole derivatives, these parameters can be correlated with their observed biological activities, such as their efficacy as corrosion inhibitors or their pharmacological properties. researchgate.netresearchgate.net

Table 2: Calculated Quantum Chemical Descriptors for a Representative 1,3,4-Thiadiazole Derivative

| Descriptor | Value |

| Ionization Potential (I) | 5.72 - 6.01 eV |

| Electron Affinity (A) | 0.88 - 1.23 eV |

| Electronegativity (χ) | 3.30 - 3.62 |

| Chemical Hardness (η) | 2.42 - 2.39 |

| Chemical Softness (S) | 0.41 - 0.42 |

Note: The data presented is for a representative 1,3,4-thiadiazole derivative and may not be specific to this compound. The values are derived from HOMO and LUMO energies computed at the B3LYP/6-31G(d,p) and B3LYP/6-31G+(d,p) levels of theory. researchgate.net

Theoretical Approaches to Structure-Activity Relationship (SAR) Studies for 1,3,4-Thiadiazole Systems

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net For 1,3,4-thiadiazole systems, theoretical approaches play a crucial role in elucidating these relationships, providing insights that can guide the design of more potent and selective molecules. acs.orgarjonline.org

Impact of Substituent Electronic and Steric Properties on Molecular Interactions

The nature and position of substituents on the 1,3,4-thiadiazole ring have a profound impact on the molecule's electronic and steric properties, which in turn govern its interactions with biological targets. mdpi.commdpi.com

Electronic Properties: Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly alter the electron density distribution across the thiadiazole scaffold. arjonline.org For instance, EWGs can enhance the acidity of nearby protons or increase the susceptibility of certain positions to nucleophilic attack. arjonline.org Conversely, EDGs can increase the electron density on the ring system, making it more prone to electrophilic attack. The electronic effects of substituents are critical in determining the strength of non-covalent interactions, such as hydrogen bonding and π-π stacking, which are often essential for binding to a biological receptor. acs.org

Pharmacophore Modeling and Molecular Docking Simulations (theoretical aspects of interaction with biological targets)

Pharmacophore modeling and molecular docking are powerful computational tools used to predict and analyze the interaction of a ligand with a biological target at a molecular level. While specific studies focusing exclusively on this compound are limited, the broader class of 5-substituted-1,3,4-thiadiazol-2-amine derivatives has been the subject of numerous computational investigations, providing a framework for understanding the potential interactions of the mesityl-substituted compound.

Pharmacophore models for anticonvulsant 1,3,4-thiadiazole derivatives have identified key features necessary for biological activity. These models typically include a hydrophobic aryl binding site, a hydrogen bonding domain, and an electron donor-acceptor system. frontiersin.org The mesityl group in this compound, with its bulky and hydrophobic nature, would be expected to favorably occupy the hydrophobic aryl binding pocket of a target protein. The 2-amino group and the nitrogen atoms of the thiadiazole ring can act as hydrogen bond donors and acceptors, respectively, fulfilling the requirements of the hydrogen bonding domain.

Molecular docking studies on various 5-aryl-1,3,4-thiadiazol-2-amine derivatives have explored their potential as inhibitors of several enzymes. For instance, derivatives have been docked against DNA gyrase B, the main protease of SARS-CoV-2 (Mpro), and enoyl-ACP reductase, a key enzyme in fatty acid synthesis in bacteria. ingentaconnect.comnih.govbanglajol.info These studies consistently highlight the importance of the 5-aryl substituent in establishing crucial hydrophobic and van der Waals interactions within the active site of the target protein. The amino group at the 2-position is frequently observed to form hydrogen bonds with key amino acid residues, anchoring the ligand in the binding pocket.

A summary of representative molecular docking studies on related 5-substituted-1,3,4-thiadiazol-2-amine derivatives is presented in the table below.

| Target Protein | Docking Software | Key Interactions Observed for 5-Aryl Substituent | Reference |

| DNA Gyrase B | Not Specified | Hydrophobic interactions, good binding affinity. | ingentaconnect.comresearchgate.net |

| SARS-CoV-2 Mpro | Not Specified | Hydrogen bonds with key residues (e.g., GLU166, LEU141). | nih.govnih.gov |

| Enoyl-ACP Reductase | Not Specified | π-π stacking interactions with aromatic residues (e.g., Tyr158). | banglajol.info |

| Carbonic Anhydrase II & IX | Not Specified | Docking against these enzymes was performed for anticonvulsant activity. | frontiersin.org |

Mechanistic Investigations using Computational Methods

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating reaction mechanisms, determining the stability of intermediates, and understanding the electronic factors that govern chemical reactivity. While specific mechanistic studies on this compound are not extensively reported, computational analyses of the 1,3,4-thiadiazole ring system provide valuable insights.

Furthermore, computational studies on the synthesis of 1,3,4-thiadiazoles have shed light on the reaction pathways. For example, the cyclization of thiosemicarbazones to form the thiadiazole ring has been investigated, revealing the energetic favorability of different routes. ekb.eg Computational analysis can also predict the regioselectivity and stereoselectivity of reactions involving the 1,3,4-thiadiazole core. mdpi.com

While detailed mechanistic investigations for this specific compound are a promising area for future research, the existing computational work on related 1,3,4-thiadiazoles provides a solid foundation for predicting its chemical behavior and potential modes of biological action.

Future Perspectives and Emerging Research Directions for 5 Mesityl 1,3,4 Thiadiazol 2 Amine Research

Development of Sustainable and Atom-Economical Synthetic Routes for Mesityl-Substituted Thiadiazoles

The synthesis of thiadiazole derivatives is undergoing a paradigm shift towards greener and more efficient methodologies. Traditional synthetic routes often involve harsh reaction conditions and the use of toxic reagents. researchgate.netmdpi.com Consequently, a significant research thrust is the development of sustainable and atom-economical synthetic pathways for mesityl-substituted thiadiazoles.

One promising approach is the use of one-pot multicomponent reactions, which offer high atom economy by combining multiple reaction steps into a single procedure, thereby reducing waste and improving efficiency. nih.gov For instance, the development of a one-pot, three-component synthesis of thiadiazole N-nucleosides using microwave irradiation highlights a move towards more environmentally benign processes. nih.gov Another innovative and green approach involves the use of polyphosphate ester (PPE) as a catalyst, which allows for the one-pot synthesis of 2-amino-1,3,4-thiadiazoles from thiosemicarbazide (B42300) and carboxylic acids without the need for toxic additives like POCl3 or SOCl2. researchgate.netmdpi.com

Furthermore, electrochemical methods are emerging as a powerful tool for constructing the thiadiazole ring. An electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas provides a catalyst- and oxidant-free condition for synthesizing 3-substituted 5-amino-1,2,4-thiadiazoles. organic-chemistry.org This method is not only environmentally friendly but also offers broad substrate scope and functional group tolerance. organic-chemistry.org The use of grinding techniques in the presence of catalysts like basic alumina (B75360) also presents a solvent-free and efficient route to substituted 1,2,4-thiadiazoles. mdpi.com These green chemistry approaches are expected to play a pivotal role in the future synthesis of 5-Mesityl-1,3,4-thiadiazol-2-amine and its analogs, making their production more sustainable and cost-effective. nanobioletters.comrsc.org

Advanced Computational Methodologies for Predictive Modeling of Chemical Behavior and Interactions

Computational chemistry is becoming an indispensable tool in the study of thiadiazole derivatives, enabling the prediction of their chemical behavior and biological activities. nih.gov Quantitative Structure-Activity Relationship (QSAR) models are being developed to correlate the structural features of thiadiazole derivatives with their biological activities, such as anticancer and antidiabetic properties. tandfonline.comsciepub.comnih.govsciepub.comresearchgate.net These models utilize various molecular descriptors to predict the activity of new, untested compounds, thereby accelerating the drug discovery process. researchgate.net

For example, a study on 1,3,4-thiadiazole (B1197879) derivatives as CDK6 inhibitors for breast cancer treatment successfully generated QSAR models with high predictive power. tandfonline.comnih.gov Similarly, predictive models for the antidiabetic activity of a series of 1,3,4-thiadiazole molecules have been developed using Density Functional Theory (DFT) methods, identifying key structural descriptors for activity. sciepub.comsciepub.com

Molecular docking simulations are also being employed to understand the interactions between thiadiazole derivatives and their biological targets at the molecular level. nih.gov These computational studies provide valuable insights into the mechanism of action and can guide the design of more potent and selective compounds. nih.gov The integration of these advanced computational methodologies will be crucial for the rational design and optimization of this compound-based compounds for various applications.

Exploration of Novel Derivatization Strategies for Targeted Chemical and Material Properties

The versatile 1,3,4-thiadiazole scaffold allows for extensive derivatization, enabling the fine-tuning of its chemical and material properties. acs.orgresearchgate.net The amino group at the 2-position of this compound serves as a key handle for introducing a wide range of functional groups, leading to novel derivatives with tailored characteristics. nih.gov

Recent research has focused on synthesizing new series of 1,3,4-thiadiazole derivatives containing amide moieties, which have shown promising antibacterial activities. acs.org The derivatization of the thiadiazole ring can significantly influence the compound's reactivity and biological profile. scialert.net For instance, introducing different substituents on the thiadiazole ring can lead to compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. researchgate.netacs.orgrasayanjournal.co.in

Furthermore, derivatization strategies are being explored to develop novel materials. The functionalization of the 2,1,3-benzothiadiazole (B189464) (BTD) core, a related heterocyclic system, through regioselective C-H borylation has opened up new avenues for creating versatile building blocks for functional molecules and materials. nih.govacs.orgdiva-portal.org These strategies can be adapted for this compound to generate novel materials with applications in optoelectronics and other advanced technologies. mdpi.com The ability to introduce diverse functionalities through derivatization underscores the immense potential of this compound in both medicinal chemistry and materials science. thieme-connect.comacs.org

Interdisciplinary Research at the Interface of Synthetic Organic Chemistry, Materials Science, and Cheminformatics

The future of research on this compound lies in the convergence of multiple scientific disciplines. The synergy between synthetic organic chemistry, materials science, and cheminformatics will be instrumental in unlocking the full potential of this versatile molecule.

Synthetic organic chemists will continue to develop novel and efficient synthetic routes, as discussed in section 7.1. sbq.org.br Materials scientists will explore the unique properties of thiadiazole-based materials for applications in areas such as organic electronics and functional polymers. mdpi.comisres.org The inherent properties of the thiadiazole ring, such as its aromaticity and ability to participate in various intermolecular interactions, make it an attractive building block for advanced materials. isres.org

Q & A

Q. Basic

- Disk diffusion : Screens broad-spectrum activity against Gram-positive (e.g., S. aureus) and Gram-negative (E. coli) bacteria .

- MIC determination : Uses broth microdilution to quantify potency (e.g., 5-Methyl-1,3,4-thiadiazol-2-amine showed MICs of 12.5–50 µg/mL) .

- Fungal assays : Test against C. albicans or A. niger via agar dilution .

How to design structure-activity relationship (SAR) studies for thiadiazol-2-amine derivatives targeting kinase inhibition?

Q. Advanced

- Substituent variation : Introduce electron-withdrawing groups (e.g., –NO₂) at the mesityl ring to enhance binding to kinase ATP pockets .

- Scaffold hybridization : Combine with benzimidazole or quinoline moieties to improve selectivity, as seen in VEGFR-2 inhibitors .

- 3D-QSAR modeling : Use CoMFA/CoMSIA to correlate steric/electronic features with PIM2 kinase inhibition .

What spectroscopic techniques confirm the formation of Schiff base derivatives of this compound?

Q. Basic

- FTIR : Detect imine (C=N) stretches at ~1600–1650 cm⁻¹ .

- ¹H-NMR : Observe downfield shifts (~8–9 ppm) for aromatic protons adjacent to the Schiff base .

- UV-Vis : Monitor π→π* transitions in conjugated systems (e.g., λmax ~300–400 nm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.